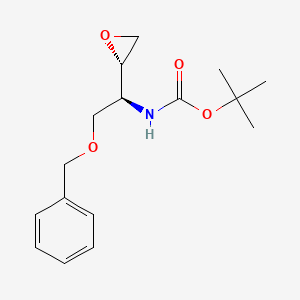

erythro-N-Boc-O-benzyl-L-serine epoxide

Vue d'ensemble

Description

erythro-N-Boc-O-benzyl-L-serine epoxide is a complex organic compound that features a tert-butyl group, a benzyloxy group, and an oxirane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

The synthesis of erythro-N-Boc-O-benzyl-L-serine epoxide typically involves multiple steps. One common method includes the reaction of a benzyloxy-substituted epoxide with a tert-butyl carbamate under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Analyse Des Réactions Chimiques

General Information

"erythro-N-Boc-O-benzyl-L-serine epoxide" is also known as d'érythro-N-Boc-O-benzyl-L-sérine, with the molecular formula

. It is widely utilized in various research areas :

-

Drug Development: It serves as an intermediate in the synthesis of pharmaceuticals, especially for neurological disorders .

-

Peptide Synthesis: It is used in preparing modified peptides to enhance their stability and bioactivity for research and therapeutic purposes .

-

Bioconjugation: The epoxide functionality allows for selective reactions with nucleophiles, which is valuable in creating bioconjugates for targeted drug delivery .

-

Research in Organic Chemistry: It is employed as a building block in organic synthesis to explore new reaction pathways and develop innovative chemical methodologies .

-

Material Science: It can be incorporated into polymer matrices, providing unique properties for applications in coatings and adhesives, enhancing material performance .

Chemical Reactions of Epoxides

Epoxides, including "this compound," undergo ring-opening reactions that can proceed via

or

mechanisms, depending on the epoxide's nature and reaction conditions .

2.1. Ring-Opening by Alcoholysis

-

Basic Conditions: Under basic conditions, the reaction proceeds via an

mechanism. The nucleophile attacks the less substituted carbon due to steric hindrance, leading to inversion of configuration at the electrophilic carbon . -

Acidic Conditions: Under acidic conditions, the reaction proceeds via a mechanism with

character. The more substituted carbon is the site of attack, with the reaction being regioselective .

2.2. Ring-Opening by Hydrolysis

Epoxides can be cleaved by hydrolysis to give vicinal diols (1,2-diols). This can occur under acidic or basic conditions, influencing the regioselectivity .

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack by water. The water nucleophile attacks the more substituted carbon, resulting in trans-1,2-diols .

-

Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide nucleophile attacks the less substituted carbon via an

mechanism, also forming trans-1,2-diols .

2.3. Ring-Opening by Anhydrous Acids (HX)

Epoxides react with anhydrous acids (HX) to form trans halohydrins . The halogen anion attacks the less substituted carbon via an

mechanism when both epoxide carbons are primary or secondary. If one carbon is tertiary, the halogen primarily attacks the tertiary carbon via an

mechanism .

Regioselectivity and Stereochemistry

The regiochemistry and stereochemistry of epoxide ring-opening reactions are critical. Reactions under basic conditions typically follow an

mechanism, favoring attack at the less hindered carbon, while acidic conditions favor attack at the more substituted carbon via an

-like mechanism .

Impact of Protecting Groups

Protecting groups such as Boc (tert-butoxycarbonyl) can significantly impact the yield and diastereoselectivity of epoxidation reactions . The nature and number of protecting groups affect the reaction's outcome . For instance, using a bis-Boc analog can improve yield and diastereoselectivity compared to a mono-Boc derivative .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Erythro-N-Boc-O-benzyl-L-serine epoxide serves as a precursor for the synthesis of pharmaceuticals. Its applications in medicinal chemistry include:

- Synthesis of Peptidomimetics : The compound is instrumental in creating peptidomimetic structures that mimic natural peptides, which are essential in drug design to enhance biological activity and stability .

- Chiral Building Blocks : It provides chiral centers necessary for synthesizing enantiomerically pure compounds, which are critical in developing drugs with specific biological activities .

Case Study 1: Synthesis of Peptidomimetic Epoxides

In a study focused on designing novel peptidomimetic epoxides, this compound was utilized to generate libraries of compounds with varied biological activities. The incorporation of this epoxide facilitated the development of compounds that showed promising results in inhibiting specific proteases, highlighting its potential in therapeutic applications .

Case Study 2: Drug Discovery

Research has demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. These findings suggest that such compounds could lead to the development of new anticancer agents, showcasing their importance in ongoing drug discovery efforts .

Synthetic Applications

The synthesis of this compound is often achieved through specific methodologies that ensure high yields and purity. Common synthetic routes involve:

- Epoxidation Reactions : Utilizing oxidizing agents to convert the corresponding alkenes into epoxides.

- Protective Group Strategies : The Boc group allows for selective reactions without interfering with other functional groups present in the molecule.

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for drug synthesis | Essential for creating bioactive peptidomimetics |

| Chiral Synthesis | Provides chiral centers | Critical for enantiomerically pure compounds |

| Drug Discovery | Potential anticancer agents | Active against multiple cancer cell lines |

| Synthetic Methodologies | High yield synthesis via protective group strategies | Efficient production methods |

Mécanisme D'action

The mechanism of action of erythro-N-Boc-O-benzyl-L-serine epoxide involves its interaction with molecular targets such as enzymes and proteins. The oxirane ring can react with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The tert-butyl and benzyloxy groups contribute to the compound’s stability and reactivity.

Comparaison Avec Des Composés Similaires

Similar compounds to erythro-N-Boc-O-benzyl-L-serine epoxide include:

tert-Butyl (benzyloxy)carbamate: Lacks the oxirane ring but has similar functional groups.

tert-Butyl ((S)-2-(benzyloxy)-1-((S)-hydroxy)ethyl)carbamate: Contains a hydroxy group instead of an oxirane ring.

tert-Butyl ((S)-2-(benzyloxy)-1-((S)-chloro)ethyl)carbamate: Contains a chloro group instead of an oxirane ring.

Activité Biologique

Erythro-N-Boc-O-benzyl-L-serine epoxide is a synthetic compound derived from L-serine, characterized by its unique molecular structure that includes a benzyloxy group and an epoxide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C₁₆H₁₉NO₅ and a molecular weight of approximately 293.36 g/mol. Its structural features include:

- Benzyloxy group : Enhances lipophilicity and potential receptor interactions.

- Epoxide functionality : Increases reactivity, allowing for nucleophilic attacks that can modify biological molecules.

Comparative Structural Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Erythro-N-Boc-O-benzyl-L-tyrosine epoxide | Contains a tyrosine residue instead of serine | Potentially different biological activity |

| N-Boc-O-benzyl-L-serine | Lacks the epoxide functionality | More stable and less reactive |

| N-Boc-O-benzyl-D-serine | D-enantiomer of serine | May exhibit different pharmacological properties |

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This characteristic is significant for drug development, particularly in targeting diseases where enzyme modulation is beneficial. The compound's mechanism of action likely involves the formation of covalent bonds with active site residues in enzymes, thus altering their function.

Interaction Studies

Research on the interaction of this compound with biological molecules employs various techniques, including:

- Surface Plasmon Resonance (SPR) : To study binding affinities.

- Nuclear Magnetic Resonance (NMR) : To elucidate structural changes upon binding.

- Mass Spectrometry (MS) : For identifying reaction products and confirming modifications.

These studies are crucial for understanding the pharmacological profile of the compound and its potential therapeutic uses.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Enzyme Activity : A study demonstrated that this compound inhibited a key enzyme involved in amino acid metabolism, leading to altered metabolic profiles in treated cells. The inhibition was characterized by a decrease in substrate turnover rates, indicating effective enzyme modulation .

- Therapeutic Applications : Another investigation explored its use in cancer therapy, where it showed promising results in inhibiting tumor growth through targeted enzyme inhibition pathways. The study suggested that this compound could serve as a lead compound for developing new anticancer agents .

- Comparative Analysis with Analogues : Research comparing this compound with structurally similar compounds revealed that the presence of the epoxide group significantly enhanced its reactivity and biological activity compared to non-epoxidized analogues .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Protection of L-serine : The amino group is protected using a Boc (tert-butoxycarbonyl) group.

- Formation of Epoxide : The benzyloxy group is introduced followed by an epoxidation reaction that generates the desired epoxide functionality.

- Purification : The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSXVEDFRLNRJZ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375927 | |

| Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92085-96-6 | |

| Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.